

Experimental Setup for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

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Compound of Interest

Compound Name: Azido-PEG12-Boc

Cat. No.: B8025157

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

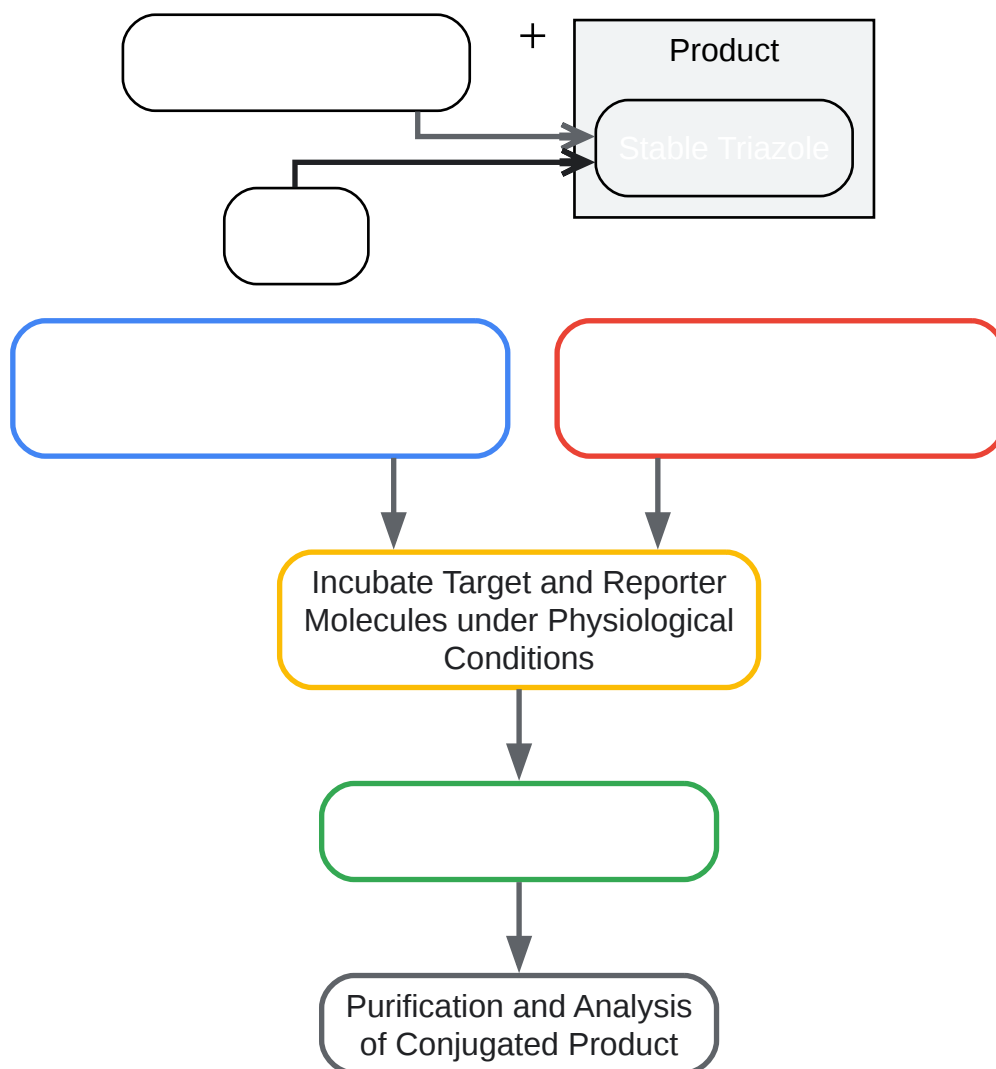
Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.^{[1][2]} As a type of "click chemistry," SPAAC involves the reaction of a strained cyclooctyne with an azide to form a stable triazole linkage.^[3] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living cells and organisms.^{[4][5][6]} This bioorthogonality allows for the specific labeling of proteins, lipids, and nucleic acids without interfering with native biological processes.^{[1][6]}

SPAAC has become an invaluable tool in various fields, including drug development, molecular imaging, and materials science.^{[4][7]} In drug delivery, it facilitates the synthesis of targeted therapies and drug carriers.^{[1][3]} For molecular imaging, SPAAC enables the attachment of probes for real-time tracking of biomolecules in living systems.^[4] The reaction's efficiency is highly dependent on the structure of the cyclooctyne, with various derivatives developed to enhance reaction kinetics.^[3] This document provides detailed protocols for the experimental setup of SPAAC, quantitative data for reaction optimization, and troubleshooting guidelines.

Reaction Mechanism and Workflow

The driving force behind the SPAAC reaction is the high ring strain of the cyclooctyne, which is released upon the [3+2] cycloaddition with an azide, forming a stable triazole product.[1] This reaction is highly selective and does not interfere with naturally occurring functional groups such as amines and hydroxyls.[6]



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